2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Description
2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a bicyclic heteroaromatic compound featuring a pyrrole ring fused to a pyridine moiety (pyrrolo[3,2-b]pyridine core). The 2-methyl and 3-carbaldehyde substituents significantly influence its electronic and steric properties.
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-7(5-12)9-8(11-6)3-2-4-10-9/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPAGPJFXOZKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be achieved through several methods. Another method involves the modification of Madelung and Fischer syntheses of indoles to prepare various substituted derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including cyclization and formylation reactions, under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) and iodine (I2) are used for halogenation reactions.
Major Products
Oxidation: 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
Reduction: 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-methanol.
Substitution: 3-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine.
Scientific Research Applications
Anticancer Activity
Research has highlighted the antiproliferative properties of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde against several cancer cell lines. The compound exhibits selective inhibition of cancer cell growth through various mechanisms:
- Cell Cycle Arrest : Studies indicate that the compound can induce G2/M phase arrest in cancer cells, effectively halting their proliferation.
- Apoptosis Induction : Flow cytometry analyses demonstrate that this compound triggers apoptosis via mitochondrial pathways and activation of caspases.
Case Study Summary :
| Compound Name | Activity Type | Cell Line Tested | GI50 (nM) | Mechanism |
|---|---|---|---|---|
| This compound | Antiproliferative | Human leukemia (Jurkat) | <100 | Tubulin inhibition |
| Related Pyrrolo Derivative | Anticancer | Various solid tumors | <50 | Apoptosis via caspase activation |
FGFR Inhibition
Recent studies have focused on the role of this compound as an inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal FGFR signaling is implicated in various cancers, making it a target for therapeutic intervention.
- In vitro Studies : The compound has shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range.
- Mechanistic Insights : It operates by forming hydrogen bonds with critical residues in the FGFR active site, effectively blocking receptor activation.
FGFR Inhibition Case Study Summary :
| Compound Name | FGFR Targeted | IC50 (nM) | Effect on Cell Proliferation |
|---|---|---|---|
| This compound | FGFR1 | 7 | Significant inhibition |
| This compound | FGFR2 | 9 | Induces apoptosis |
| This compound | FGFR3 | 25 | Inhibits migration and invasion |
Potential Therapeutic Applications
The diverse biological activities of this compound position it as a promising candidate for further drug development. Its potential applications include:
- Cancer Therapy : As an anticancer agent targeting specific signaling pathways.
- Fibrosis Treatment : Due to its role as an FGFR inhibitor, it may be useful in treating diseases characterized by excessive fibroblast activity.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves its interaction with molecular targets such as FGFRs. The compound inhibits the FGFR signaling pathway, which is crucial in the proliferation and survival of cancer cells . By binding to the FGFRs, it prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth and induction of apoptosis .
Comparison with Similar Compounds
Core Heterocyclic Systems and Substituent Effects
Thieno[3,2-b]thiophene Derivatives
- Core Structure: Thiophene fused rings (thieno[3,2-b]thiophene) with phenyl or fluorinated phenyl end-caps.
- Key Properties: Synthesized via Pd-catalyzed Stille/Suzuki couplings, yielding p-type semiconductors with broad UV-vis absorption (~400 nm) and high thermal stability (decomposition >300°C) . Comparison: Unlike the pyrrolopyridine core, thienothiophenes lack nitrogen atoms, reducing electron-donating capacity. The target compound’s carbaldehyde group may enhance charge transport compared to phenyl-terminated thienothiophenes.
[1]Benzothieno[3,2-b][1]benzothiophene (BTBT) Derivatives
- Core Structure : Benzothiophene fused systems, oxidized to tetraoxides (BTBTTO) with alkyl chains.
- Key Properties: Oxidation improves thermal stability and fluorescence in the solid state, making BTBTTO derivatives suitable for organic electronics .
Indolo[3,2-b]carbazole Compounds
- Core Structure : Indole-carbazole fused system with nitrogen atoms.
- Key Properties :
- High glass transition temperatures (~200°C) and electron-donating nitrogen atoms enable use as hole-transport layers in OLEDs .
- Comparison : The pyrrolopyridine core of the target compound also contains nitrogen but incorporates an electron-withdrawing carbaldehyde, likely favoring n-type semiconductor behavior versus indolocarbazole’s p-type characteristics.
7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
- Core Structure : Pyrrolo[3,2-b]pyridine with 7-methyl and 3-carbaldehyde substituents (CAS 1023817-89-1).
- Key Properties :
Thermal and Optical Properties
Key Findings :
- The 2-methyl substituent may reduce solubility relative to the 7-methyl isomer but could enhance steric control over molecular packing .
Electronic and Application Potential
Biological Activity
2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound belongs to the pyrrolo-pyridine family, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 160.18 g/mol. The structure features a pyrrole ring fused to a pyridine ring, with a methyl group at the 2-position and an aldehyde functional group at the 3-position of the pyridine ring. These structural characteristics are believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor. Its interactions with various biological targets make it a candidate for further investigation in drug development.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit Acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. Inhibitors of ACC can have implications in cancer therapy and metabolic diseases due to their role in regulating lipid biosynthesis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies on related compounds have provided insights into how modifications can enhance biological activity. For example, derivatives of the pyrrolo[3,2-b]pyridine scaffold have been shown to improve potency against specific targets while maintaining favorable pharmacokinetic properties.
| Compound | Target | IC50 Value (µM) | Comments |
|---|---|---|---|
| 1c | ACC1 | Potent | Effective in reducing malonyl-CoA levels in tumor models . |
| 4h | FGFR1 | 7 | High selectivity and efficacy against various FGFRs . |
ACC Inhibitors
A study focused on the design and synthesis of ACC inhibitors derived from the pyrrolo[3,2-b]pyridine scaffold demonstrated significant reductions in tumor growth in xenograft models when administered orally. For instance, compound 1k showed a marked decrease in malonyl-CoA concentration in HCT-116 xenograft tumors at a dosage of 100 mg/kg .
FGFR Inhibition
Another investigation reported the synthesis of derivatives that act as fibroblast growth factor receptor (FGFR) inhibitors. Compound 4h exhibited potent inhibitory activity across FGFR1–4 with IC50 values ranging from 7 nM to 712 nM, indicating its potential as a therapeutic agent in cancer treatment by targeting aberrant FGFR signaling pathways .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves formylation of the pyrrolopyridine core. For example, Vilsmeier-Haack formylation (using POCl₃ and DMF) is a standard approach for introducing the aldehyde group at the 3-position. Optimization includes controlling reaction temperature (0–5°C for intermediate stabilization) and stoichiometric ratios of reagents. Purity (>95%) can be achieved via column chromatography or recrystallization, as evidenced by HPLC data in related compounds like 3-methyl-4-(trifluoromethyl)benzoyl derivatives .
Q. How are structural and purity analyses conducted for this compound, and what spectroscopic techniques are most reliable?
Methodological Answer:
- 1H/13C NMR : Key signals include the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons in the pyrrolopyridine ring (δ 6.3–8.5 ppm). For example, methyl groups in similar compounds show singlets at δ 2.2–2.6 ppm .
- LCMS/HRMS : To confirm molecular ion peaks (e.g., [M+H]+ at m/z ~175.1) and detect impurities.
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in studies on furopyran-carbaldehydes .
Q. What strategies are used to functionalize the aldehyde group for downstream applications?
Methodological Answer: The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions), condensations (Schiff base formation), or oxidations. For instance, coupling with amines to form imines is a common step in drug discovery, as seen in amide-forming reactions of related pyrrole-carboxylates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties or reactivity of this compound?
Methodological Answer: Density functional theory (DFT) at the M06/6-311G(d,p) level can optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict nonlinear optical (NLO) properties. For example, studies on pyridine-3-carbaldehydes used DFT to correlate substituent effects with electronic behavior .
Q. How should researchers address contradictions in experimental data, such as discrepancies in melting points or reaction yields?
Methodological Answer:
- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, catalyst loading).
- Advanced characterization : Use differential scanning calorimetry (DSC) to resolve melting point conflicts. Predicted melting points (e.g., 193–194°C ) should be cross-validated experimentally.
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables affecting yield .
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
Methodological Answer: The electron-deficient pyrrolopyridine core may undergo protonation at the pyridine nitrogen, altering reactivity. Stability studies (e.g., pH-dependent degradation kinetics) combined with computational modeling of charge distribution can reveal susceptibility to hydrolysis or oxidation. For example, related imidazole-carboxylates show sensitivity to nucleophilic attack at the aldehyde group .
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Flow chemistry : Continuous processes reduce side reactions.
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Crystallization optimization : Adjust solvent polarity to enhance crystal habit, as demonstrated for brominated pyrrolopyridine derivatives .
Safety and Handling Considerations
Q. What are the recommended storage conditions to prevent degradation?
Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at room temperature, protected from light and moisture. The compound’s predicted hygroscopicity and sensitivity to oxidation necessitate desiccants like molecular sieves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
